6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester
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Overview
Description
6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are employed to enhance yield and efficiency . The use of metal-free visible light-induced photocatalytic borylation has also been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic ester under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted aryl derivatives.
Scientific Research Applications
6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester is extensively used in various fields of scientific research:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Used in the development of biologically active compounds and molecular probes.
Medicine: Plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds . The boronic ester group enhances the reactivity and stability of the intermediate species, allowing for efficient coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Fluorophenylboronic acid pinacol ester
- 2-Methoxyphenylboronic acid pinacol ester
Uniqueness
6-Fluoro-2-methoxy-3-methylphenylboronic acid pinacol ester stands out due to its unique combination of functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the fluoro and methoxy groups enhances its utility in synthesizing complex molecules with specific electronic and steric properties .
Properties
IUPAC Name |
2-(6-fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-8-10(16)11(12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKZFVYOHNZHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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